Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a mouthful, but its structure reveals its significance. Let’s break it down:
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Chemical Structure: : The compound consists of an ethyl ester group (C2H5COO-) attached to a benzofuran core. The benzofuran ring bears a phenyl group (C6H5-) and a methoxy group (OCH3) at specific positions. Additionally, two chlorine atoms (Cl) adorn the phenyl ring.
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Purpose: : This compound is of interest due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for carbon–carbon bond formation. In this reaction:
- An arylboronic acid or boronate ester (commonly phenylboronic acid) reacts with an aryl halide (such as 2,6-dichlorophenyl bromide) in the presence of a palladium catalyst.
- The reaction proceeds under mild conditions, allowing the formation of the desired compound.
Industrial Production: While academic laboratories often use Suzuki–Miyaura coupling, industrial production may employ alternative methods. These could include direct esterification or other transition-metal-catalyzed reactions.
Chemical Reactions Analysis
Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can participate in various reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring are susceptible to substitution reactions.
Common reagents and conditions depend on the specific transformation, but palladium-based catalysts often play a crucial role.
Scientific Research Applications
This compound finds applications in:
Medicine: Researchers explore its potential as a drug candidate due to its structural features.
Chemical Biology: It may serve as a probe to study biological processes.
Industry: Its synthesis and derivatives could have industrial applications.
Mechanism of Action
The exact mechanism by which Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare this compound with related benzofuran derivatives. Its unique combination of substituents makes it distinct within this chemical family.
Properties
Molecular Formula |
C24H18Cl2O4 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18Cl2O4/c1-2-28-24(27)22-17-13-16(29-14-18-19(25)9-6-10-20(18)26)11-12-21(17)30-23(22)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3 |
InChI Key |
OWMOBXMEKHDSIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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